Piperidin-1-ol: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation
Piperidin-1-ol: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidin-1-ol, also known as N-hydroxypiperidine, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its piperidine core is a common structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] This technical guide provides an in-depth overview of the chemical properties of Piperidin-1-ol, alongside detailed methodologies for its synthesis and structural characterization.
Chemical and Physical Properties
Piperidin-1-ol is a white, hygroscopic crystalline solid at room temperature.[2] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of Piperidin-1-ol
| Property | Value | Reference |
| CAS Number | 4801-58-5 | [1] |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| Melting Point | 37-39 °C | |
| Boiling Point | 108-114 °C at 10 mmHg | [3] |
| pKa (of Piperidine) | 11.12 at 25°C | [4] |
| Water Solubility | Miscible | [5] |
| Organic Solvent Solubility | Soluble in alcohols, ethers, and chloroform. Limited solubility in nonpolar solvents like hexane. | [5] |
Structure and Elucidation
The structure of Piperidin-1-ol consists of a six-membered piperidine ring with a hydroxyl group attached to the nitrogen atom. The elucidation of this structure is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for confirming the structure of Piperidin-1-ol. The expected chemical shifts provide information about the different proton environments within the molecule.
¹H NMR Spectral Data of N-Hydroxypiperidine in CDCl₃: [6]
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~8.1-8.2 ppm (broad singlet, 1H): This signal corresponds to the hydroxyl proton (-OH). Its chemical shift can be variable depending on concentration and solvent.[6]
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~3.25 ppm (multiplet, 2H): These are the protons on the carbons adjacent to the nitrogen atom (α-protons).[6]
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~2.45 ppm (multiplet, 2H): These signals correspond to the protons on the carbons adjacent to the α-carbons (β-protons).[6]
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~1.5-1.7 ppm (multiplet, 6H): This complex region represents the remaining protons on the piperidine ring (γ and δ-protons).[6]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in Piperidin-1-ol. Key vibrational frequencies include:
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Broad peak around 3400-3100 cm⁻¹: Characteristic of the O-H stretching vibration of the hydroxyl group.
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Peaks in the range of 2985-2842 cm⁻¹: Corresponding to the C-H stretching vibrations of the methylene groups in the piperidine ring.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Piperidin-1-ol, further confirming its structure. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 101.
Experimental Protocols
Synthesis of Piperidin-1-ol
While various methods exist for the synthesis of piperidine derivatives, a common approach for preparing N-hydroxypiperidine involves the oxidation of piperidine.
Protocol: Oxidation of Piperidine
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine in a suitable solvent such as methanol.
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Oxidant Addition: Cool the solution in an ice bath. Slowly add a solution of an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), dropwise to the piperidine solution while maintaining the low temperature.
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Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, quench any remaining oxidizing agent. Extract the product into a suitable organic solvent.
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Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Structure Elucidation Workflow
A typical workflow for the structural elucidation of a synthesized batch of Piperidin-1-ol is outlined below.
NMR Spectroscopy Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of the purified Piperidin-1-ol in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
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Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
FTIR Spectroscopy Protocol
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Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
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Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol
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Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like Piperidin-1-ol, gas chromatography-mass spectrometry (GC-MS) is a suitable technique.
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Ionization: Use a suitable ionization method, such as Electron Ionization (EI).
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Data Acquisition: Acquire the mass spectrum, which will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
Conclusion
Piperidin-1-ol is a valuable building block in the synthesis of more complex molecules for pharmaceutical and research applications. A thorough understanding of its chemical properties and the application of standard spectroscopic techniques are essential for its successful synthesis and characterization. The protocols and data presented in this guide offer a solid foundation for researchers working with this important heterocyclic compound.
